molecular formula C6H5N3 B029739 1H-pyrazolo[3,4-b]pyridine CAS No. 271-73-8

1H-pyrazolo[3,4-b]pyridine

Cat. No. B029739
CAS RN: 271-73-8
M. Wt: 119.12 g/mol
InChI Key: GVLRTOYGRNLSDW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1H-pyrazolo[3,4-b]pyridine involves various strategies that highlight its flexibility and adaptability in chemical synthesis. One of the key features of 1H-pyrazolo[3,4-b]pyridine is its ability to serve as a scaffold in the design of kinase inhibitors, showcasing multiple binding modes to interact with kinases, which is a testament to its synthetic versatility (Wenglowsky, 2013).

Molecular Structure Analysis The molecular structure of 1H-pyrazolo[3,4-b]pyridine allows for a range of interactions with biological targets, particularly kinases, where it typically binds to the hinge region. This structural capability underpins its utility in the development of inhibitors with potency and selectivity (Wenglowsky, 2013).

Chemical Reactions and Properties 1H-pyrazolo[3,4-b]pyridine's chemical properties make it a key scaffold in kinase inhibitor design, capable of forming a hydrogen bond donor-acceptor pair, a common interaction among kinase inhibitors. Its elaboration forms additional interactions in the kinase pocket, providing selectivity and potency (Wenglowsky, 2013).

Physical Properties Analysis The physical properties of 1H-pyrazolo[3,4-b]pyridine, such as its solubility and crystalline form, play a crucial role in its application in medicinal chemistry. Its structural features, akin to pyrrolo[2,3-b]pyridine and indazole, enable multiple kinase binding modes, influencing its solubility and formulation possibilities (Wenglowsky, 2013).

Chemical Properties Analysis Chemically, 1H-pyrazolo[3,4-b]pyridine exhibits characteristics that make it an advantageous scaffold in drug discovery. Its ability to interact with a broad range of kinase targets through different binding modes highlights its chemical adaptability and potential for generating compounds with desired biological activities (Wenglowsky, 2013).

Scientific Research Applications

1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

  • Biomedical Applications : 1H-pyrazolo[3,4-b]pyridines have been used in various biomedical applications . The specific methods of application or experimental procedures, technical details, and outcomes would depend on the specific biomedical application.

  • Cancer Therapy : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

  • PPARα Activation : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia .

  • Anxiolytic Drugs : 1H-pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate . These drugs are used to reduce anxiety.

  • Treatment of Pulmonary Hypertension : 1H-pyrazolo[3,4-b]pyridine is a part of a drug used for the treatment of pulmonary hypertension called riociguat .

  • Targeting FGFR in Cancer Therapy : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs with 1H-pyrrolo[2,3-b]pyridine derivatives represents an attractive strategy for cancer therapy .

  • Treating Dyslipidemia : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia .

  • Synthesis of Heterocyclic Compounds : 1H-pyrazolo[3,4-b]pyridines are used in the synthesis of a variety of heterocyclic compounds . These compounds are important in many areas of chemistry and biology due to their diverse range of properties .

  • Pharmacological Properties : 1H-pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .

  • Design of Molecules for Treating Dyslipidemia : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia .

  • Targeting FGFR in Cancer Therapy : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs with 1H-pyrrolo[2,3-b]pyridine derivatives represents an attractive strategy for cancer therapy .

  • Synthetic Strategies and Approaches : Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests a promising future for the development of new therapeutic agents based on this scaffold.

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLRTOYGRNLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949861
Record name 2H-Pyrazolo[3,4-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridine

CAS RN

271-71-6, 271-73-8
Record name 2H-Pyrazolo[3,4-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-3-formylpyridine (15.02 g, 106 mmol, 1 equiv), hydrazine (10 mL, excess), and dioxane (90 mL) were combined in a sealed tube and heated at 150° C. for 16 hr. After cooling to room temperature, the solvent was evaporated in vacuo to provide a crude residue which was diluted with dichloromethane (600 mL). The organic solution was washed with water (50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to provide 1H-pyrazolo[3,4-b]pyridine as a yellow powder which was used without further purification: LCMS (ES) M+H 120.3, Rf 0.20 min (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., 1 ml/min flow rate, a 2.5 min gradient of 20% to 100% B with a 1.1 min wash at 100% B; A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile).
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15.02 g
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Synthesis routes and methods II

Procedure details

In an alternative route, R2-aldehyde (II), 3-aminopyrazole (III) and R3-containing methyl pyruvic acid (V) are mixed in ethanol and heated to 50-120° C., preferably 60-100° C. Subsequent oxidization, preferably by exposure to air yields the 1H-Pyrazolo[3,4-b]pyridine acid derivative (VII).
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R2-aldehyde
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Synthesis routes and methods III

Procedure details

2-Chloro-3-pyridinecarboxyaldehyde (1.0 g, 7.0 mmol) and p-toluenesulfonic acid monohydrate (700 mg) were dissolved in hydrazine monohydrate (1.4 mL, 28.0 mmol). The resulting mixture was heated at 120° C. for 10 minutes in a sealed tube under irradiation with a macrowave of 100 watts. After cooled to room temperature, the mixture was neutralized with a saturated sodium bicarbonate aqueous solution and extracted with DCM (50 mL) three times. The organic layer was dried over anhydrous sodium sulfate. The concentrated residue was purified by silica gel (Fuji Silysia, BW300, 30 g, n-hexane:ethyl acetate=1:1) to give 1H-pyrazolo[3,4-b]pyridine (513 mg, yield: 62%).
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